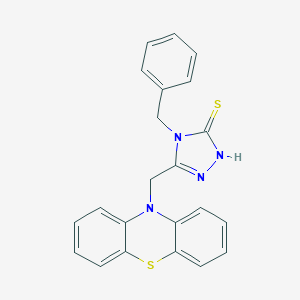
4-benzyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound with potential applications in scientific research. This compound is synthesized using specific methods, which will be discussed in The mechanism of action, biochemical and physiological effects, as well as the advantages and limitations of using this compound in lab experiments will also be explored. Additionally, future directions for research on this compound will be presented.
Wirkmechanismus
The mechanism of action of 4-benzyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to decrease the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. Additionally, it has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-benzyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its potential applications in the development of new drugs for the treatment of neurological disorders and infections. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are a number of future directions for research on 4-benzyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. These include further studies on its mechanism of action, as well as its potential applications in the development of new drugs for the treatment of neurological disorders and infections. Additionally, further research is needed to fully understand its potential side effects and limitations.
Synthesemethoden
The synthesis of 4-benzyl-5-(10H-phenothiazin-10-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-amino-5-(10H-phenothiazin-10-ylmethyl)-2-mercaptobenzyl-1,2,4-triazole with benzyl bromide in the presence of a base. The resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
This compound has potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have antipsychotic and anticonvulsant properties, making it a potential candidate for the treatment of certain neurological disorders. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Molekularformel |
C22H18N4S2 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
4-benzyl-3-(phenothiazin-10-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H18N4S2/c27-22-24-23-21(26(22)14-16-8-2-1-3-9-16)15-25-17-10-4-6-12-19(17)28-20-13-7-5-11-18(20)25/h1-13H,14-15H2,(H,24,27) |
InChI-Schlüssel |
QPUYAPKYZUCPAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)CN3C4=CC=CC=C4SC5=CC=CC=C53 |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)CN3C4=CC=CC=C4SC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetamide](/img/structure/B293092.png)

![4-benzyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293094.png)
![1-(4-Methyl-1-piperazinyl)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293095.png)

![3-allyl-2-methylpyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-4(3H)-one](/img/structure/B293099.png)
![2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293100.png)
![2-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B293101.png)
![7-methyl-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293102.png)
![Benzaldehyde (5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293103.png)
![2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293105.png)
![2-{[5-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293107.png)
![2-(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B293113.png)
![N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide](/img/structure/B293114.png)